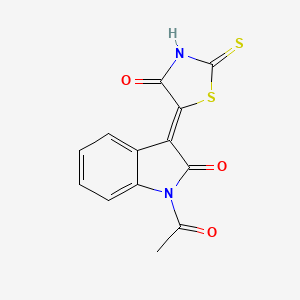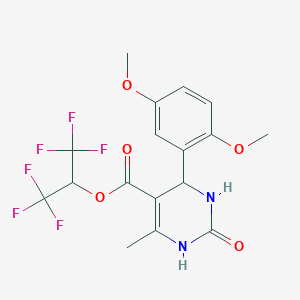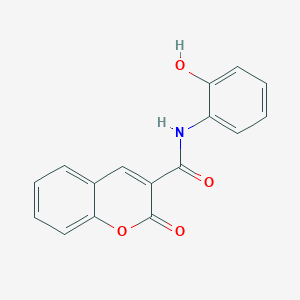![molecular formula C20H32O6 B11707323 5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-(1,4-Dioxaspiro[4.5]dec-2-il)-6’-etoxi-tetrahidrospiro[ciclohexano-1,2’-furo[2,3-d][1,3]dioxol] es un complejo compuesto orgánico caracterizado por su singular estructura espirocíclica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5’-(1,4-Dioxaspiro[4.5]dec-2-il)-6’-etoxi-tetrahidrospiro[ciclohexano-1,2’-furo[2,3-d][1,3]dioxol] típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la formación del núcleo espirocíclico, seguido de la introducción de los grupos etoxi y tetrahidrospiro. Los reactivos comunes utilizados en estas reacciones incluyen diversos alcoholes, ácidos y catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5’-(1,4-Dioxaspiro[4.5]dec-2-il)-6’-etoxi-tetrahidrospiro[ciclohexano-1,2’-furo[2,3-d][1,3]dioxol] experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como haluros o aminas en presencia de un solvente adecuado.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
5’-(1,4-Dioxaspiro[4.5]dec-2-il)-6’-etoxi-tetrahidrospiro[ciclohexano-1,2’-furo[2,3-d][1,3]dioxol] tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5’-(1,4-Dioxaspiro[4.5]dec-2-il)-6’-etoxi-tetrahidrospiro[ciclohexano-1,2’-furo[2,3-d][1,3]dioxol] involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1,4-Dioxaspiro[4.5]dec-2-ilmetanol
- 1,4-Dioxaspiro[4.5]dec-8-ilmetanol
- 5’-(1,4-Dioxaspiro[4.5]dec-2-il)-6’-metoxitetrahidrospiro[ciclohexano-1,2’-furo[2,3-d][1,3]dioxol]
Unicidad
En comparación con compuestos similares, 5’-(1,4-Dioxaspiro[4.5]dec-2-il)-6’-etoxi-tetrahidrospiro[ciclohexano-1,2’-furo[2,3-d][1,3]dioxol] es único debido a su estructura espirocíclica específica y la presencia de ambos grupos etoxi y tetrahidrospiro
Propiedades
Fórmula molecular |
C20H32O6 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-(1,4-dioxaspiro[4.5]decan-3-yl)-6-ethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C20H32O6/c1-2-21-16-15(14-13-22-19(24-14)9-5-3-6-10-19)23-18-17(16)25-20(26-18)11-7-4-8-12-20/h14-18H,2-13H2,1H3 |
Clave InChI |
XGPPFGCXWBDLEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)



![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
